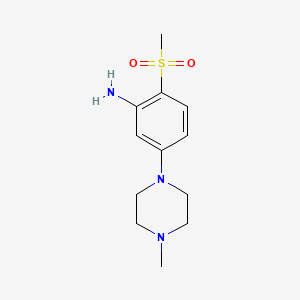

5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline

CAS No.: 942474-25-1

Cat. No.: VC8155475

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942474-25-1 |

|---|---|

| Molecular Formula | C12H19N3O2S |

| Molecular Weight | 269.37 g/mol |

| IUPAC Name | 5-(4-methylpiperazin-1-yl)-2-methylsulfonylaniline |

| Standard InChI | InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)10-3-4-12(11(13)9-10)18(2,16)17/h3-4,9H,5-8,13H2,1-2H3 |

| Standard InChI Key | PBZZYGNLAYOKNJ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₉N₃O₂S and a molecular weight of 293.36 g/mol . Key structural features include:

-

A methylsulfonyl group (-SO₂CH₃) at position 2, enhancing electrophilicity and hydrogen-bonding capacity.

-

A 1-methylpiperazine moiety at position 5, contributing to solubility and receptor interaction .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely polar organic solvents | |

| Hazard Classification | Irritant (H315, H319, H335) |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A representative route involves:

-

Sulfonation: Introduction of the methylsulfonyl group to 2-nitroaniline.

-

Reduction: Conversion of the nitro group to an amine.

-

Piperazine Coupling: Reaction with 1-methylpiperazine under basic conditions .

Table 2: Key Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| 2-Nitro-5-bromoaniline | Electrophilic aromatic precursor | |

| 1-Methylpiperazine | Nucleophile for substitution |

Spectroscopic Characterization

-

¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with piperazine methyl singlet at δ 2.3 ppm .

Biological Activity and Applications

Acetylcholinesterase (AChE) Inhibition

Structural analogs, such as benzothiazole-piperazine hybrids, exhibit AChE inhibition (IC₅₀ = 5.24–14.59 μM) . The methylpiperazine moiety likely interacts with the peripheral anionic site (PAS) of AChE, while the sulfonyl group enhances binding affinity .

Protein Kinase Inhibition

Related compounds (e.g., 1-(5-isoquinolinesulfonyl)-2-methylpiperazine) demonstrate protein kinase C (PKC) inhibition, suggesting potential anticancer applications .

Table 3: Comparative Bioactivity of Analogues

| Compound | Target | IC₅₀/Activity | Source |

|---|---|---|---|

| 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline | AChE (predicted) | Not quantified | |

| 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | PKC | 10–100 nM |

Future Perspectives

Multitarget Drug Development

The dual pharmacophore (sulfonyl and piperazine) positions this compound as a candidate for multitarget ligands in Alzheimer’s disease, combining AChE inhibition with anti-amyloid-β aggregation .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume